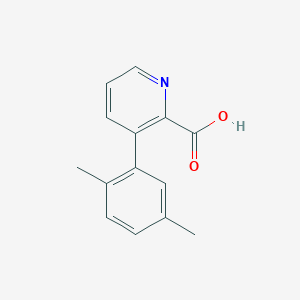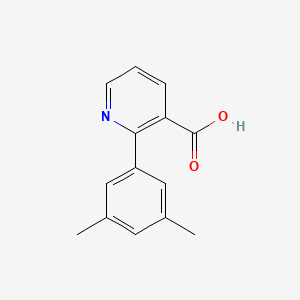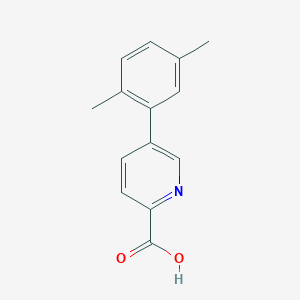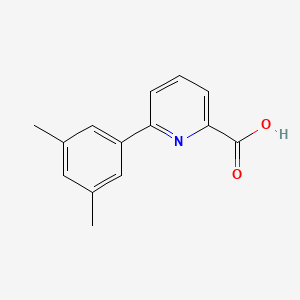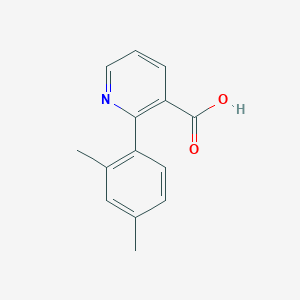
2-(2,4-Dimethylphenyl)nicotinic acid, 95%
描述
2-(2,4-Dimethylphenyl)nicotinic acid, also known as 2,4-dimethylphenylnicotinic acid, is an organic compound with a wide range of applications in biochemistry and physiology. It is a simple derivative of nicotinic acid, and is used as a precursor for the synthesis of other compounds. It is also used as a research tool in scientific studies to investigate the effects of different compounds on biochemical and physiological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-Dimethylphenyl)nicotinic acid involves the reaction of 2,4-dimethylbenzaldehyde with malonic acid in the presence of sodium ethoxide to form 2-(2,4-dimethylphenyl)but-2-enoic acid. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(2,4-dimethylphenyl)pyridine-3,5-dicarboxylic acid, which is subsequently decarboxylated to yield the final product, 2-(2,4-Dimethylphenyl)nicotinic acid.
Starting Materials
2,4-dimethylbenzaldehyde, malonic acid, sodium ethoxide, hydroxylamine hydrochloride
Reaction
Step 1: React 2,4-dimethylbenzaldehyde with malonic acid in the presence of sodium ethoxide to form 2-(2,4-dimethylphenyl)but-2-enoic acid., Step 2: React 2-(2,4-dimethylphenyl)but-2-enoic acid with hydroxylamine hydrochloride to form 2-(2,4-dimethylphenyl)pyridine-3,5-dicarboxylic acid., Step 3: Decarboxylate 2-(2,4-dimethylphenyl)pyridine-3,5-dicarboxylic acid to yield 2-(2,4-Dimethylphenyl)nicotinic acid.
科学研究应用
2-(2,4-Dimethylphenyl)nicotinic acid is widely used as a research tool in scientific studies. It has been used to study the effects of different compounds on biochemical and physiological processes. For example, it has been used to investigate the effects of different compounds on the activity of enzymes, the regulation of gene expression, and the modulation of cell signaling pathways. It has also been used in studies on the effects of drugs on various physiological processes.
作用机制
2-(2,4-Dimethylphenyl)nicotinic acid acts as an inhibitor of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It also acts as an agonist of certain receptors, such as the nicotinic acetylcholine receptor. This receptor is involved in the regulation of neurotransmission and other physiological processes.
生化和生理效应
2-(2,4-Dimethylphenyl)nicotinic acid has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, resulting in decreased metabolism of drugs and other compounds. It also acts as an agonist of the nicotinic acetylcholine receptor, resulting in increased neurotransmission and other physiological effects.
实验室实验的优点和局限性
2-(2,4-Dimethylphenyl)nicotinic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is not very soluble in water and must be dissolved in an organic solvent such as dimethyl sulfoxide or dimethylformamide.
未来方向
There are several potential future directions for the use of 2-(2,4-Dimethylphenyl)nicotinic acid. One potential application is in the development of new drugs and therapies. It may be possible to use the compound to modify the activity of enzymes involved in drug metabolism, or to modulate the activity of receptors involved in neurotransmission. Additionally, it may be possible to use the compound to study the effects of different compounds on biochemical and physiological processes. Finally, it may be possible to use the compound as a research tool to investigate the effects of different compounds on gene expression and cell signaling pathways.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-5-6-11(10(2)8-9)13-12(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOQWURRSMKYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC=N2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680753 | |
| Record name | 2-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)nicotinic acid | |
CAS RN |
1226266-12-1 | |
| Record name | 2-(2,4-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









